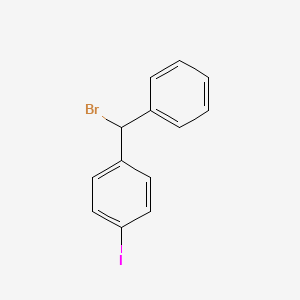
1-(Bromo(phenyl)methyl)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromo(phenyl)methyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromomethyl group and an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromo(phenyl)methyl)-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the bromination of benzyl chloride to form benzyl bromide, followed by the iodination of the resulting compound using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromo(phenyl)methyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine and bromomethyl groups can be reduced to form simpler benzene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromomethyl or iodine groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of simpler benzene derivatives with hydrogen replacing the halide groups.
Scientific Research Applications
1-(Bromo(phenyl)methyl)-4-iodobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromo(phenyl)methyl)-4-iodobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromomethyl and iodine groups act as reactive sites for nucleophilic substitution, oxidation, or reduction. In biological systems, the compound may interact with enzymes or receptors, potentially leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
1-(Bromo(phenyl)methyl)-4-iodobenzene can be compared with other similar compounds, such as:
1-(Chloro(phenyl)methyl)-4-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
1-(Bromo(phenyl)methyl)-4-chlorobenzene:
1-(Bromo(phenyl)methyl)-4-fluorobenzene: Similar structure but with a fluorine atom, which can significantly alter its reactivity and biological activity.
Properties
Molecular Formula |
C13H10BrI |
|---|---|
Molecular Weight |
373.03 g/mol |
IUPAC Name |
1-[bromo(phenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
InChI Key |
HEVULGYLAZIQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
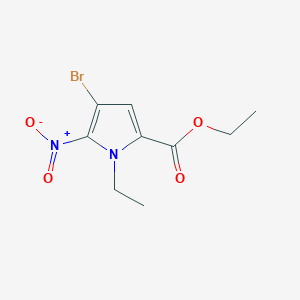
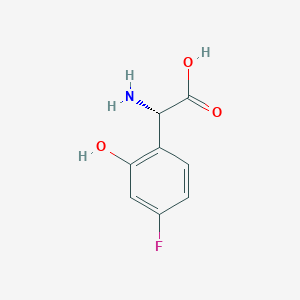
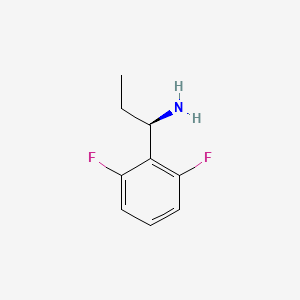
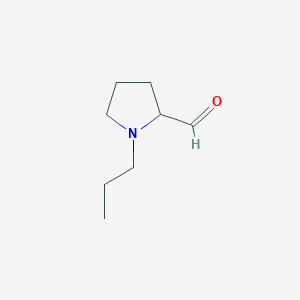
![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
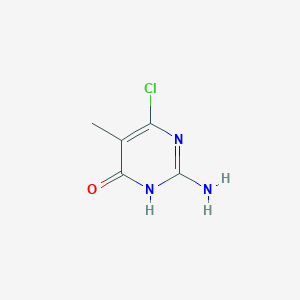
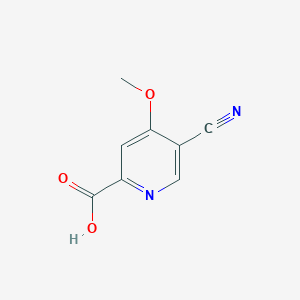
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
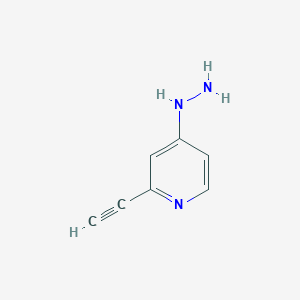
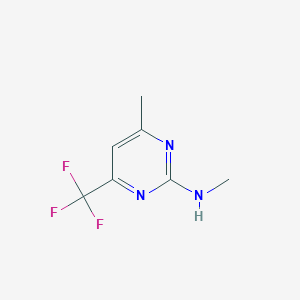
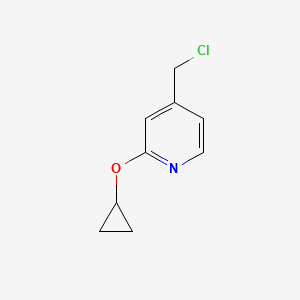
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
